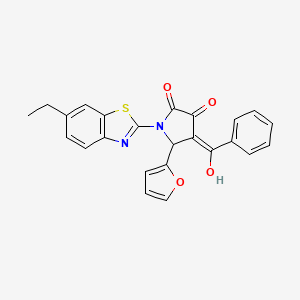![molecular formula C16H19F3N4O2 B5310146 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a spirocyclic lactam that exhibits a unique structure and possesses several interesting properties.
Mecanismo De Acción
The mechanism of action of 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide involves the binding of the compound to the allosteric site of the mGluR5 receptor. This binding enhances the activity of the receptor, leading to an increase in the intracellular calcium concentration and the activation of downstream signaling pathways. The modulation of mGluR5 activity by 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide are primarily mediated by its modulation of mGluR5 activity. This compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is critical for learning and memory. Additionally, 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide has been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in the pathophysiology of several neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide in lab experiments is its high potency and selectivity for the mGluR5 receptor. This compound exhibits nanomolar affinity for the receptor and does not bind to other glutamate receptor subtypes. Additionally, 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide has good pharmacokinetic properties and can penetrate the blood-brain barrier, making it suitable for in vivo studies.
One of the limitations of using 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide in lab experiments is its potential toxicity. This compound has been shown to induce seizures in some animal models, and caution should be exercised when using this compound in experiments involving animals or humans.
Direcciones Futuras
There are several future directions for research involving 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide. One direction is to investigate the therapeutic potential of this compound in neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Another direction is to explore the molecular mechanisms underlying the modulation of mGluR5 activity by 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide, which could lead to the development of more potent and selective compounds. Additionally, the development of new methods for the synthesis of this compound could facilitate its use in research.
Métodos De Síntesis
The synthesis of 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1,4,9-triaza-spiro[5.5]undecane-3,8-dione in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the nitrogen atom of the lactam ring, followed by cyclization to form the spirocyclic lactam. The yield of the synthesis is typically high, and the compound can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound exhibits activity as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic transmission and plasticity. The modulation of mGluR5 activity has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Therefore, 5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide has potential therapeutic applications in these disorders.
Propiedades
IUPAC Name |
5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c17-16(18,19)11-2-1-3-12(10-11)22-14(25)23-8-4-15(5-9-23)13(24)20-6-7-21-15/h1-3,10,21H,4-9H2,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDQHFWTKKROKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCCN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5310107.png)
![N-cyclopropyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5310126.png)
![7-(1,3-benzodioxol-5-yl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5310128.png)
![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)
![N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5310135.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)

![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)